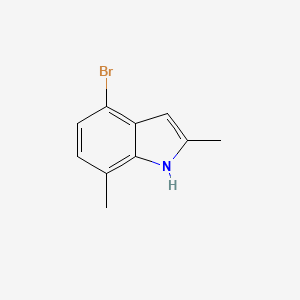

4-Bromo-2,7-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,7-dimethyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAAMKFWLDHBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=C(N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Bromo 2,7 Dimethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The pyrrole (B145914) moiety is significantly more reactive than the benzene (B151609) ring, and electrophilic attack typically occurs at the C3 position. This preference is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the Wheland intermediate) more effectively when the attack is at C3 compared to C2. bhu.ac.in For 4-Bromo-2,7-dimethyl-1H-indole, the presence of an activating methyl group at C2 further enhances the electron density at C3, reinforcing this regioselectivity.

Common electrophilic substitution reactions applicable to indoles include:

Halogenation: Introduction of chlorine, bromine, or iodine, typically at the C3 position.

Nitration: Addition of a nitro group (NO2).

Sulfonation: Addition of a sulfonic acid group (SO3H).

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O), which is a common method for synthesizing compounds like 3-acetylindoles. chemijournal.com

Mannich reaction: Aminomethylation at the C3 position.

While specific studies on the electrophilic substitution of this compound are not extensively detailed, the general principles of indole chemistry suggest that reactions will overwhelmingly favor the C3 position. The bromine at C4 and the methyl at C7 on the benzene ring have a lesser electronic influence on the pyrrole ring's reactivity compared to the N-H and C2-methyl groups. Theoretical analyses and experimental verifications on various substituted aromatic compounds confirm that regioselectivity in electrophilic aromatic bromination is a predictable outcome based on the electronic properties of the substituents. nih.gov

| Reaction Type | Typical Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 3,4-Dibromo-2,7-dimethyl-1H-indole |

| Acylation | Acetic Anhydride / AlCl3 | 3-Acetyl-4-bromo-2,7-dimethyl-1H-indole |

| Formylation | POCl3 / DMF (Vilsmeier-Haack) | This compound-3-carbaldehyde |

Nucleophilic Substitution Reactions Involving the Bromine Substituent

Direct nucleophilic aromatic substitution (SNAr) on the benzene ring of an indole is generally challenging due to the ring's electron-rich nature. The bromine atom at the C4 position of this compound is not activated towards traditional SNAr reactions, which typically require the presence of strong electron-withdrawing groups in the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate.

However, substitution of the bromine can be achieved under specific, often harsh, conditions or through alternative mechanisms such as those involving organometallic intermediates. For instance, metal-halogen exchange using organolithium reagents can convert the bromoindole into a lithiated species, which can then react with various electrophiles. This two-step process effectively results in the substitution of the bromine atom.

Palladium-Catalyzed and Other Cross-Coupling Reactions at the Brominated Position

The bromine atom at the C4 position is ideally suited for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For this compound, the C4-Br bond can be selectively activated by a palladium catalyst to couple with various partners.

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with a boronic acid or ester to form a new C-C bond. It is a versatile method for introducing aryl or vinyl substituents. nih.govnih.govmdpi.com The reaction typically employs a palladium catalyst like Pd(PPh3)4 or Pd(dppf)Cl2 and a base such as K2CO3 or K3PO4. nih.govmdpi.com

Heck Reaction: The Heck reaction involves the coupling of the bromoindole with an alkene to form a substituted alkene. organic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst. researchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the bromoindole and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This method is highly effective for synthesizing alkynyl-substituted indoles. nih.govscirp.orgresearchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming a C-N bond, allowing for the introduction of primary or secondary amines at the C4 position.

These cross-coupling reactions offer a modular and efficient approach to a vast library of 4-substituted-2,7-dimethyl-1H-indole derivatives, as summarized in the table below.

| Coupling Reaction | Coupling Partner | Catalyst/Reagents (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh3)4, K2CO3 | 4-Aryl/vinyl-2,7-dimethyl-1H-indole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, PPh3, Et3N | 4-Alkenyl-2,7-dimethyl-1H-indole |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 4-Alkynyl-2,7-dimethyl-1H-indole |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, BINAP, NaOtBu | 4-Amino-2,7-dimethyl-1H-indole |

Functional Group Interconversions and Transformations at Alkyl Substituents

The two methyl groups at the C2 and C7 positions of this compound are also sites for potential chemical modification, although they are generally less reactive than the indole ring itself.

The C2-methyl group is particularly susceptible to certain transformations due to its position adjacent to the pyrrole nitrogen and the double bond. It can be deprotonated by strong bases to form an anion, which can then react with electrophiles. This allows for the elongation of the carbon chain at the C2 position. Additionally, the C2-methyl group can participate in condensation reactions with aldehydes and ketones under certain conditions.

Both the C2 and C7 methyl groups can potentially undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator. This would lead to the formation of bromomethyl derivatives (e.g., 4-bromo-2-(bromomethyl)-7-methyl-1H-indole), which are versatile intermediates for further nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.

Exploration of Rearrangement Reactions and Tautomeric Equilibria in Substituted Indoles

Rearrangement Reactions: Substituted indoles can undergo various rearrangement reactions, often under acidic conditions. A known phenomenon is the acid-catalyzed migration of substituents on the indole ring. For instance, studies have shown that strong acids like trifluoromethanesulfonic acid can facilitate the 1,2-migration of alkyl and aryl groups from the C3 position to the C2 position. nih.gov While this compound is substituted at C2, C4, and C7, the potential for acid-catalyzed rearrangement or isomerization, particularly involving the substituents on the benzenoid ring, remains an area for exploration.

Tautomeric Equilibria: Indole and its derivatives can exist in tautomeric forms. The most common is prototropic tautomerism, where the proton on the nitrogen (1H-indole) can migrate to the C3 position to form 3H-indole, also known as indolenine. wikipedia.orgresearchgate.net

1H-Indole (Aromatic): The stable, aromatic form.

3H-Indole (Indolenine, Non-aromatic): A less stable, non-aromatic tautomer.

2H-Indole (Isoindole, Non-aromatic): Another non-aromatic tautomer.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Bromo 2,7 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of 4-Bromo-2,7-dimethyl-1H-indole, has been found in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR spectral data, which would provide information on the chemical environment of each carbon atom in the this compound structure, is currently unavailable.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY, DOSY)

There is no information available regarding the application of advanced 2D NMR techniques for the structural confirmation and detailed assignment of protons and carbons in this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

The exact mass and fragmentation pattern of this compound, which would be determined by mass spectrometry to confirm its molecular formula (C₁₀H₁₀BrN) and elucidate its fragmentation pathways, are not documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental Infrared (IR) spectroscopic data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the N-H and C-H stretching and bending vibrations, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information on the ultraviolet-visible (UV-Vis) absorption maxima (λmax) of this compound, which would describe the electronic transitions within the molecule's chromophore, has not been reported.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture

X-ray Diffraction (XRD) is a paramount technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of chemical structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately calculated. For an indole (B1671886) derivative like this compound, single-crystal XRD would offer a definitive view of its solid-state molecular architecture.

While specific crystallographic data for this compound is not widely published, an analysis would be expected to reveal key structural features. The core indole ring system is largely planar, and the analysis would confirm the positions of the bromine atom at the 4-position and the methyl groups at the 2- and 7-positions. Crucial information would be obtained regarding intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential halogen bonding involving the bromine atom. These non-covalent interactions are fundamental to the packing of molecules in the crystal lattice, influencing physical properties like melting point and solubility.

The results of an XRD analysis are typically summarized in a crystallographic data table. The table below is an illustrative example of the type of data that would be generated for an indole derivative, based on a related compound, as specific data for this compound is not available.

Interactive Table 1: Example Crystallographic Data for a Bromo-Indole Derivative

| Parameter | Value | Description |

| Chemical Formula | C₁₀H₁₀BrN | The elemental composition of the molecule. |

| Formula Weight | 224.10 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a (Å) | 7.365 | The length of the 'a' axis of the unit cell. |

| b (Å) | 13.689 | The length of the 'b' axis of the unit cell. |

| c (Å) | 7.286 | The length of the 'c' axis of the unit cell. |

| β (°) | 93.37 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) | 733.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 2.047 | The theoretical density of the crystal. |

| R-factor (%) | 1.9 | A measure of the agreement between the crystallographic model and the data. |

Note: Data presented is illustrative for a related bromo-indole compound and is intended to demonstrate the parameters obtained from an XRD study.

Application of Other Advanced Analytical Techniques

Beyond XRD, other advanced analytical techniques can provide complementary information about the elemental composition and interaction profile of this compound.

X-ray Fluorescence (XRF) Spectrometry

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. researchgate.net When a sample is irradiated with high-energy X-rays, atoms within the sample are excited, leading to the emission of secondary "fluorescent" X-rays with characteristic energies specific to each element.

For this compound, XRF would be particularly useful for:

Elemental Confirmation: Confirming the presence of bromine in the molecular structure. The technique is highly sensitive for heavier elements like bromine.

Purity Analysis: Detecting the presence of inorganic impurities, such as residual catalysts (e.g., palladium, copper) that may have been used in its synthesis.

Quantitative Analysis: With appropriate calibration standards, XRF can determine the concentration of specific elements, providing a measure of elemental purity. spectroscopyworld.com

The key advantage of XRF is that it requires minimal sample preparation and is non-destructive, allowing the sample to be recovered for other analyses. youtube.com

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions. It is widely employed in pharmaceutical and biological research to study the binding of small molecules to larger biomolecules, such as proteins or nucleic acids.

Given that indole derivatives are frequently investigated for their biological activity, SPR could be a powerful tool to study the interaction of this compound with a potential biological target. In a typical SPR experiment, the target biomolecule is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and measured in real-time.

From this data, crucial kinetic and affinity parameters can be determined:

Association Rate Constant (kₐ): The rate at which the compound binds to its target.

Dissociation Rate Constant (kₑ): The rate at which the compound unbinds from its target.

Equilibrium Dissociation Constant (Kₑ): A measure of the binding affinity. A lower Kₑ value indicates a stronger binding interaction.

This information is invaluable for drug discovery and development, providing quantitative insights into the molecular recognition process.

Theoretical and Computational Investigations of 4 Bromo 2,7 Dimethyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 4-Bromo-2,7-dimethyl-1H-indole, DFT calculations could provide valuable insights into its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

While no specific DFT data exists for this compound, studies on similar halogenated and methylated indole (B1671886) derivatives have utilized DFT to understand how substituents affect the electronic properties of the indole ring. For instance, research on other bromo-substituted indoles has shown that the bromine atom can influence the electron density distribution and the energies of the frontier molecular orbitals. These calculations are crucial for predicting the most likely sites for electrophilic and nucleophilic attack.

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. Subsequent calculations would determine various electronic properties, which could be tabulated as shown in the hypothetical data table below.

Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

Mechanistic Insights into Reactions Involving this compound and its Derivatives

Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to investigate various transformations, such as palladium-catalyzed cross-coupling reactions at the bromine-substituted position or electrophilic substitution on the indole ring.

By mapping the potential energy surface for a proposed reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions. While no mechanistic studies have been published for this compound, the extensive body of research on the reaction mechanisms of other indole derivatives provides a clear roadmap for how such investigations could be conducted.

Conformational Analysis and Molecular Dynamics Simulations of Indole Derivatives

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve identifying the most stable spatial arrangements of its atoms. This is particularly relevant for understanding how the molecule might interact with a biological target.

Molecular dynamics (MD) simulations can provide a more dynamic picture of a molecule's behavior over time. tandfonline.comtandfonline.comespublisher.commdpi.commdpi.com An MD simulation of this compound, either in a solvent or in complex with a protein, would reveal its conformational flexibility and the nature of its intermolecular interactions. tandfonline.comtandfonline.comespublisher.commdpi.commdpi.com These simulations are crucial for understanding how a ligand might bind to and unbind from a receptor, and for estimating the stability of the ligand-protein complex. tandfonline.comtandfonline.com

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui indices, NBO analysis)

To quantify the reactivity of this compound, various quantum chemical descriptors can be calculated. Fukui indices, for example, are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. Natural Bond Orbital (NBO) analysis can provide detailed information about the bonding and charge distribution within the molecule.

These descriptors, derived from the electronic wavefunction, offer a more nuanced understanding of reactivity than simple orbital energy considerations. For this compound, these calculations would pinpoint the atoms most susceptible to chemical modification, guiding synthetic efforts and providing insights into its potential metabolic fate.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are central to modern drug discovery. tandfonline.com These methods could be used to predict the binding affinity of this compound for various biological targets. Molecular docking simulations would involve placing the molecule into the binding site of a protein to predict its preferred binding mode and to estimate the strength of the interaction.

QSAR studies on a series of related indole derivatives could be used to build a mathematical model that relates their structural features to their biological activity. tandfonline.com This model could then be used to predict the activity of this compound and to design new derivatives with improved potency.

Structure Activity Relationship Sar Studies of 4 Bromo 2,7 Dimethyl 1h Indole Analogues

Influence of Bromine Substitution at C4 on Biological Activity

The position of halogen substitution on the indole (B1671886) ring plays a pivotal role in determining the biological activity of the resulting analogue. While halogenation at positions C5 and C6 is common and often leads to enhanced potency, substitution at the C4 position is less frequent and presents unique synthetic challenges. nih.gov However, the electronic effects of a bromine atom at C4 can significantly influence the molecule's interaction with biological targets.

Bromine, being an electronegative and lipophilic atom, can affect the molecule's properties in several ways:

Electronic Effects : The electron-withdrawing nature of bromine can alter the electron density of the indole ring system, potentially influencing hydrogen bonding capabilities and pi-pi stacking interactions with target proteins.

Lipophilicity : The addition of a bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This increased permeability may lead to better access to intracellular targets. mdpi.com

Steric Factors : The size of the bromine atom at the C4 position can introduce steric hindrance, which may either promote a favorable binding conformation or, conversely, prevent the molecule from fitting into a specific active site.

It is also noteworthy that tryptophan halogenases, the enzymes responsible for halogenating tryptophan in nature, can deliver a halogen atom to each C-H position on the indole ring except for C4, highlighting the unique chemical nature of this position. nih.gov

Contribution of Methyl Substituents at C2 and C7 to Pharmacological Profiles

The introduction of methyl groups at the C2 and C7 positions of the indole scaffold can have a profound impact on the pharmacological profile of the resulting analogues. These small alkyl groups can influence the molecule's activity through both steric and electronic effects.

Substitution at the C2 Position:

The C2 position of the indole ring is a common site for substitution. A methyl group at this position can:

Enhance Stability: C2-substituents can stabilize indole C2-radical intermediates, which can be important in certain reaction mechanisms and metabolic pathways. mdpi.com

Modulate Binding: The steric bulk of the methyl group, although relatively small, can influence the orientation of the molecule within a binding pocket, potentially leading to increased selectivity for a particular target.

Influence Metabolism: The presence of a methyl group can affect the metabolic stability of the compound by blocking potential sites of oxidation.

Substitution at the C7 Position:

The C7 position is also a critical site for modification. A methyl group at C7 can:

Alter Lipophilicity: Similar to the C2 position, a methyl group at C7 increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Research on meridianins, a class of marine-derived indole alkaloids, has shown that substitution at the C7 position, in conjunction with other modifications, is important for their inhibitory activity against certain kinases. nih.gov

Comprehensive SAR Studies of Brominated and Dimethylated Indole Scaffolds

A comprehensive analysis of the SAR for brominated and dimethylated indole scaffolds requires considering the interplay between the different substituents. The combined effects of the C4-bromo group and the C2- and C7-methyl groups can be synergistic, additive, or even antagonistic, depending on the specific biological endpoint.

Key considerations in the SAR of such compounds include:

Lipophilicity and Solubility Balance : While the bromine and methyl groups all increase lipophilicity, achieving an optimal balance is crucial for drug-like properties. Excessive lipophilicity can lead to poor solubility and non-specific binding, while insufficient lipophilicity may hinder membrane permeability.

Steric Profile : The spatial arrangement of the three substituents creates a unique three-dimensional shape that will dictate how the molecule fits into a target's binding site. The interplay of the steric bulk of each group is a key determinant of binding affinity and selectivity.

| Substituent | Position | Potential Effects on Biological Activity |

| Bromine | C4 | Modulates electronic properties, increases lipophilicity, introduces steric bulk. |

| Methyl | C2 | Enhances metabolic stability, influences binding orientation, provides hydrophobic interactions. |

| Methyl | C7 | Impacts overall conformation, increases lipophilicity, can participate in direct binding interactions. |

It is important to note that these are generalized principles, and the actual effect of these substitutions must be determined empirically for each biological target.

Computational Approaches in SAR Elucidation and Predictive Modeling

In the absence of extensive empirical data for a specific compound like 4-Bromo-2,7-dimethyl-1H-indole, computational methods offer a powerful alternative for elucidating SAR and predicting biological activity. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and cheminformatics are invaluable tools in modern drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netresearchgate.net For this compound and its analogues, a QSAR model could be developed by:

Generating a dataset of related indole derivatives with known biological activities.

Calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters.

Using statistical methods to build a model that correlates these descriptors with the observed activity.

Such a model could then be used to predict the activity of novel, unsynthesized analogues and to identify the key structural features that contribute to potency.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov If the three-dimensional structure of a relevant biological target is known, docking studies could be used to:

Predict the binding mode of this compound.

Analyze the specific interactions between the C4-bromo, C2-methyl, and C7-methyl groups and the amino acid residues in the binding site.

Estimate the binding affinity of the compound.

This information can provide valuable insights into the molecular basis of activity and guide the design of more potent and selective inhibitors.

Cheminformatics and Predictive Modeling:

Cheminformatics approaches can be used to analyze large chemical databases and identify compounds with similar structural features to this compound. mdpi.com By comparing the known biological activities of these similar compounds, it may be possible to infer the likely therapeutic potential of the target molecule. Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also be employed to assess the drug-likeness of the compound at an early stage of development.

The following table outlines how different computational methods can be applied to the study of this compound analogues:

| Computational Method | Application | Potential Insights |

| QSAR | Correlate chemical structure with biological activity. | Identify key molecular descriptors for activity; predict potency of new analogues. |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Understand specific molecular interactions; guide the design of more potent ligands. |

| Cheminformatics | Analyze chemical databases for similar compounds. | Infer potential biological activities; identify potential off-target effects. |

| ADMET Modeling | Predict pharmacokinetic and toxicity properties. | Assess the drug-likeness of the compound; identify potential liabilities. |

These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the process of drug discovery and development for novel indole derivatives.

Potential Biological Applications of the 4 Bromo 2,7 Dimethyl 1h Indole Scaffold

Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)

While there is no specific data detailing the antimicrobial properties of 4-Bromo-2,7-dimethyl-1H-indole, the broader class of bromoindole derivatives has been a subject of interest in the development of new antimicrobial agents. Research into various substituted indole (B1671886) compounds has revealed a wide spectrum of activity against different pathogens.

Antibacterial Activity: Derivatives of bromo-indoles and related structures like bromo-indazoles have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. Some of these compounds demonstrated significant potency, particularly against strains of Staphylococcus epidermidis and Streptococcus pyogenes nih.gov. Another study on 5-bromoindole-2-carboxamides revealed high antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi researchgate.net. These findings suggest that the inclusion of a bromine atom on the indole ring can be a key factor in antibacterial efficacy.

Antifungal Activity: Indole derivatives, including those with halogen substitutions, have also been investigated for their antifungal potential. Studies on various indole derivatives containing heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have shown promising activity against fungal strains such as Candida albicans and Candida krusei nih.gov. The lipophilicity conferred by the bromine atom can potentially enhance the ability of these compounds to penetrate fungal cell membranes, leading to improved antifungal action.

Antiprotozoal Activity: The indole scaffold is also being explored for its potential against protozoan parasites. Although direct evidence for this compound is unavailable, the general structural motif of substituted indoles is a recurring feature in compounds with antiprotozoal activity.

The following table summarizes the antimicrobial activities of some related bromo-substituted heterocyclic compounds.

| Compound Class | Organism(s) | Reported Activity |

| 4-Bromo-1H-indazole derivatives | Staphylococcus epidermidis, Streptococcus pyogenes | Potent antibacterial activity nih.gov |

| 5-Bromoindole-2-carboxamides | E. coli, P. aeruginosa, S. Typhi | High antibacterial activity researchgate.net |

| Indole-triazole derivatives | Candida albicans, Candida krusei | Significant antifungal activity nih.gov |

Anti-Cancer and Anti-Tumor Research Applications

The indole nucleus is a prominent scaffold in a multitude of anti-cancer agents, both natural and synthetic. While no specific anti-cancer studies on this compound have been found, the investigation of other bromo-substituted indoles provides a rationale for potential research in this area.

Brominated indoles have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, research on 3-Bromo-1-Ethyl-1H-Indole has identified it as a potent anticancer agent with the ability to inhibit GST isozymes researchgate.net. Similarly, novel 5-bromo derivatives of indole phytoalexins have been synthesized and evaluated for their antiproliferative activities, suggesting that bromo-substitution can enhance anticancer effects beilstein-archives.org.

Furthermore, some indole derivatives have been investigated as inhibitors of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs). The development of oxindole–indole conjugates as potential CDK inhibitors highlights the versatility of the indole scaffold in designing new anti-cancer therapeutics nih.gov. The substitution pattern on the indole ring, including the position of the bromine atom and the methyl groups, would likely play a critical role in the specific mechanism of action and the potency of such compounds.

The table below presents findings on the anti-cancer activity of related bromoindole compounds.

| Compound | Cell Line(s) | Key Findings |

| 3-Bromo-1-Ethyl-1H-Indole | Various cancer cell lines | Potent anticancer agent, inhibits GST isozymes researchgate.net |

| 5-Bromo derivatives of indole phytoalexins | Not specified | Investigated for antiproliferative activities beilstein-archives.org |

| Oxindole–indole conjugates | MCF-7, MDA-MB-231 | Act as efficient antitumor agents with potential CDK4 inhibition nih.gov |

Anti-Inflammatory Properties

Research has indicated that brominated indoles possess anti-inflammatory properties. A study on brominated indoles from a marine mollusc demonstrated their potential as anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophage cells nih.gov. Specifically, compounds like 6-bromoindole (B116670) and 6-bromoisatin (B21408) were found to reduce the translocation of the inflammatory transcription factor NF-κB nih.gov.

While these findings are for different isomers and derivatives, they suggest that the this compound scaffold could also exhibit anti-inflammatory effects. The presence of the bromine atom and the methyl groups on the indole ring would influence the compound's interaction with inflammatory targets. Phosphodiesterase 4 (PDE4) is another target for anti-inflammatory drugs, and novel heterocyclic-fused pyridazinones, which can be structurally related to indoles, have been shown to inhibit PDE4 and reduce inflammation in animal models nih.govresearchgate.net.

The following table summarizes the anti-inflammatory activity of some brominated indole derivatives.

| Compound | Mechanism of Action | Model System |

| 6-Bromoindole | Inhibition of NF-κB translocation | LPS-stimulated RAW264.7 macrophages nih.gov |

| 6-Bromoisatin | Inhibition of NF-κB translocation | LPS-stimulated RAW264.7 macrophages nih.gov |

| Isatin | Inhibition of iNOS, COX-2, and TNF-α | LPS-stimulated mouse macrophages nih.gov |

Other Therapeutic Avenues (e.g., Enzyme Inhibition)

Beyond the applications mentioned above, the this compound scaffold could be relevant in other therapeutic areas, primarily through enzyme inhibition. The indole structure is a versatile pharmacophore that can be tailored to fit the active sites of various enzymes.

One significant area of research is the inhibition of kinases. For instance, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been evaluated for their ability to inhibit CK2α and PIM-1 kinases, which are implicated in cancer mdpi.com. This suggests that bromo-substituted indole-like structures can be potent kinase inhibitors.

Another potential target is the bromodomain-containing protein 4 (BRD4), which is involved in the regulation of oncogenes like c-Myc. The development of 1H-indazol-4,7-dione derivatives as BRD4 inhibitors has shown promise in reducing tumor size in preclinical models nih.gov. Given the structural similarities between indazole and indole, it is conceivable that this compound derivatives could be explored as BRD4 inhibitors.

The table below highlights some enzyme inhibition activities of related compounds.

| Compound Class | Target Enzyme(s) | Therapeutic Area |

| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazoles | CK2α, PIM-1 kinases | Anti-cancer mdpi.com |

| 1H-Indazol-4,7-dione derivatives | Bromodomain-containing protein 4 (BRD4) | Anti-cancer nih.gov |

| 4-Bromo-1H-indazole derivatives | Filamentous temperature-sensitive protein Z (FtsZ) | Antibacterial nih.gov |

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Bromo-2,7-dimethyl-1H-indole

Direct research on this compound is not extensively documented in publicly available literature. However, the analysis of related brominated and methylated indole (B1671886) derivatives allows for a speculative summary of its potential properties and activities.

Brominated indoles, as a class, have demonstrated a wide array of biological activities. Studies on various bromo-substituted indole compounds have revealed significant anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov The position and nature of the halogen substituent on the indole ring are known to significantly influence the biological activity. nih.gov For instance, some brominated indoles have been shown to inhibit nitric oxide (NO) and tumour necrosis factor α (TNFα) production, key mediators in inflammatory processes. nih.gov Furthermore, the bromine atom can serve as a strategic handle for further synthetic modifications, such as cross-coupling reactions, to build more complex molecular architectures. cymitquimica.com

The presence of dimethyl groups also contributes significantly to the potential biological profile. The gem-dimethyl group, for example, is a common feature in many clinically relevant natural products and has been strategically employed by medicinal chemists to enhance target engagement, potency, and metabolic stability. acs.org In the case of this compound, the methyl groups at C2 and C7 could influence the molecule's lipophilicity, steric profile, and interaction with biological targets.

| Structural Feature | Reported Biological Activities in Analogs | Potential Implication for this compound |

|---|---|---|

| 4-Bromo Substituent | Anti-inflammatory, Anticancer, Antimicrobial | Potential for similar biological activities. |

| 2-Methyl Substituent | Modulates electronic properties and steric interactions. | Could influence receptor binding and selectivity. |

| 7-Methyl Substituent | Affects lipophilicity and metabolic stability. | May enhance pharmacokinetic properties. |

Identification of Unexplored Synthetic and Derivatization Pathways

The synthesis of this compound has not been specifically described, presenting an opportunity for synthetic exploration. Established indole synthetic methodologies could be adapted for its preparation. For instance, a plausible route could involve the Fischer indole synthesis using a suitably substituted hydrazine and ketone.

Potential Unexplored Synthetic Routes:

Fischer Indole Synthesis: Reaction of (3-bromo-2,5-dimethylphenyl)hydrazine with acetone (B3395972).

Bartoli Indole Synthesis: Reaction of a nitro-aromatic precursor with a vinyl Grignard reagent.

Larock Indole Synthesis: Palladium-catalyzed annulation of an appropriately substituted aniline with an alkyne.

Once synthesized, this compound offers several avenues for derivatization, leveraging the reactivity of the indole core and the bromine substituent.

Unexplored Derivatization Pathways:

N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or sulfonylated to introduce a variety of substituents that can modulate the compound's properties.

C3-Functionalization: The C3 position, being the most nucleophilic carbon in the indole ring, is a prime site for electrophilic substitution reactions such as the Mannich, Vilsmeier-Haack, or Friedel-Crafts reactions.

Palladium-Catalyzed Cross-Coupling: The C4-bromo substituent is a versatile handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. This would enable the creation of a diverse library of novel compounds.

| Reaction Type | Reactive Site | Potential Reagents | Potential Products |

|---|---|---|---|

| N-Alkylation | N1 | Alkyl halides, Benzyl bromide | N-alkylated indoles |

| Vilsmeier-Haack Reaction | C3 | POCl3, DMF | Indole-3-carboxaldehydes |

| Suzuki Coupling | C4-Br | Aryl boronic acids, Pd catalyst | 4-Arylindoles |

| Sonogashira Coupling | C4-Br | Terminal alkynes, Pd/Cu catalyst | 4-Alkynylindoles |

Future Prospects in Ligand Design and Biological Exploration of Related Indole Derivatives

The unique structural features of this compound make it an attractive scaffold for ligand design in drug discovery. The indole core is a privileged structure known to interact with a multitude of biological targets. nih.govresearchgate.net The specific substitution pattern of this compound could be exploited to design selective ligands for various receptors and enzymes.

Ligand Design Strategies:

The 2-methyl group can provide a steric constraint that might favor binding to specific protein pockets.

The 7-methyl group can influence the orientation of larger substituents at the N1 position, potentially impacting ligand-receptor interactions.

The 4-bromo position, after derivatization via cross-coupling reactions, can be used to introduce pharmacophoric groups that can interact with specific residues in a target protein.

Future Biological Exploration:

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could be synthesized and screened against a panel of kinases to identify potential anticancer agents.

Antimicrobial Agents: Given the known antimicrobial activity of some brominated indoles, this compound and its derivatives could be evaluated for their efficacy against a range of pathogenic bacteria and fungi. nih.gov

Neuropharmacology: Indole derivatives are well-represented in neuropharmacology, acting on various receptors and enzymes in the central nervous system. The lipophilicity imparted by the methyl groups might facilitate blood-brain barrier penetration, making this scaffold interesting for neurological targets.

Q & A

Q. What are the standard synthetic methodologies for preparing 4-Bromo-2,7-dimethyl-1H-indole derivatives?

- Methodological Answer: The synthesis of brominated indole derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 5-bromo-substituted indoles are synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with terminal alkynes (e.g., ethynylarenes) in a PEG-400/DMF (2:1) solvent system with CuI as a catalyst. After 12–24 hours of stirring, the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via flash column chromatography (70:30 to 100% EtOAc/hexane gradients). Yields typically range from 25% to 50%, depending on substituent steric and electronic effects .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

- Methodological Answer: Post-synthesis validation involves:

- TLC Analysis: Monitoring reaction progress using Rf values (e.g., 0.22–0.30 in 70:30 EtOAc/hexane) .

- NMR Spectroscopy: Confirming substituent positions via characteristic shifts (e.g., indole NH protons at δ 8.3–8.5 ppm; methyl groups at δ 2.1–2.5 ppm) and coupling patterns (e.g., triplet signals for ethylene bridges) .

- Mass Spectrometry: High-resolution FAB-HRMS or ESI-MS to verify molecular ions (e.g., m/z 427.0757 [M+H]+ for triazole-linked derivatives) .

Advanced Research Questions

Q. How do substituent variations influence reaction efficiency in synthesizing this compound analogs?

- Methodological Answer: Substituent effects are critical in optimizing yields and reaction kinetics. For instance:

- Electron-Withdrawing Groups (EWGs): Derivatives with fluorophenyl or methoxyphenyl substituents show reduced yields (25–46%) due to slower cycloaddition kinetics .

- Steric Hindrance: Bulky groups (e.g., cyclohexenyl) improve yields (76%) by stabilizing intermediates, while smaller substituents (e.g., thiophenyl) yield ~71% .

- Reaction Time: Prolonged stirring (>12 hours) is necessary for EWGs but risks side reactions like dimerization .

Q. What computational tools are recommended for analyzing the crystal structure of this compound?

- Methodological Answer: For crystallographic refinement:

- SHELXL/SHELXTL: Preferred for small-molecule refinement due to robust handling of anisotropic displacement parameters and twinning. Key features include hydrogen-bond constraints and disorder modeling .

- ORTEP-3/WinGX: Used for visualizing anisotropic ellipsoids and generating publication-quality figures. The GUI interface supports multiple file formats (e.g., .cif, .hkl) and geometry validation .

- Data Contradictions: Cross-validate results with PLATON (e.g., ADDSYM checks) to resolve symmetry mismatches or missed space groups .

Q. How can NMR data inconsistencies in this compound derivatives be resolved?

- Methodological Answer: Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Dynamic Exchange: Use variable-temperature NMR to identify tautomerism (e.g., NH proton exchange in DMSO-d₆ at 25–60°C) .

- Residual Solvents: Ensure complete DMF removal via vacuum heating (90°C) to avoid δ 2.7–3.0 ppm solvent artifacts .

- Diastereotopic Protons: Analyze 2D COSY/NOESY spectra to distinguish overlapping signals in ethylene bridges (e.g., δ 4.5–4.6 ppm triplets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.